For-Met-Leu-Phe-OMe

Descripción general

Descripción

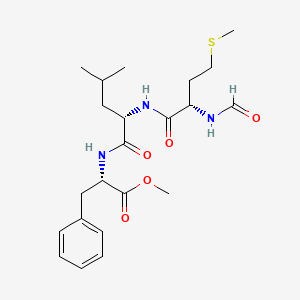

For-Met-Leu-Phe-OMe is a synthetic tripeptide composed of formylmethionine, leucine, and phenylalanine, with a methyl ester group at the C-terminal end. This compound is known for its role as a potent chemotactic factor, particularly in the activation and attraction of polymorphonuclear leukocytes (PMNs) and macrophages .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

For-Met-Leu-Phe-OMe can be synthesized using standard peptide synthesis techniques. The process typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and coupling reactions. The final step involves the esterification of the C-terminal carboxyl group to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for formylmethionyl-leucyl-phenylalanine methyl ester are not widely documented, the general approach would involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of coupling and deprotection .

Análisis De Reacciones Químicas

Types of Reactions

For-Met-Leu-Phe-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products

Hydrolysis: Formylmethionyl-leucyl-phenylalanine.

Oxidation: Formylmethionyl-leucyl-phenylalanine sulfoxide or sulfone.

Reduction: Hydroxymethylmethionyl-leucyl-phenylalanine methyl ester.

Aplicaciones Científicas De Investigación

Synthesis of For-Met-Leu-Phe-OMe Analogues

The synthesis of fMLF-OMe and its analogues involves various chemical modifications aimed at enhancing biological activity. Studies have shown that substituting the C-terminal phenylalanine residue can significantly influence the peptide's chemotactic properties and receptor binding affinity.

Key Findings:

- N-Boc-protected and N-For protected tripeptides were synthesized to evaluate their biological activity on human neutrophils. Compounds with substitutions at position 4 of the phenylalanine ring exhibited varying degrees of agonism and antagonism in chemotaxis and superoxide production .

- Notably, certain analogues demonstrated superior activity in stimulating superoxide anion production compared to the standard fMLF-OMe .

fMLF-OMe functions primarily as a chemoattractant for neutrophils, playing a crucial role in the immune response to infections. The biological activity of fMLF-OMe has been extensively studied, revealing its mechanisms in stimulating neutrophil migration and activation.

Mechanisms of Action:

- Chemotaxis: Neutrophils migrate towards higher concentrations of fMLF-OMe, which binds to specific receptors (formyl peptide receptors) on their surface .

- Superoxide Production: The peptide stimulates the production of reactive oxygen species (ROS), which are vital for microbial killing .

- Lysosomal Enzyme Release: fMLF-OMe triggers the release of lysosomal enzymes, enhancing the neutrophil's ability to combat pathogens .

Therapeutic Applications

The unique properties of fMLF-OMe make it a candidate for various therapeutic applications:

3.1 Immunotherapy

- Cancer Treatment: Research indicates that conjugating fMLF-OMe with monoclonal antibodies can enhance the recruitment of immune cells to tumor sites, potentially improving anti-tumor responses .

3.2 Antioxidant Peptides

- Recent studies have explored the antioxidant properties of peptides derived from or related to fMLF-OMe. These peptides may protect against oxidative stress-related diseases by scavenging free radicals and reducing inflammation .

Case Studies and Data Tables

The following table summarizes key studies on the biological activity of fMLF-OMe analogues:

Mecanismo De Acción

For-Met-Leu-Phe-OMe exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding triggers a signaling cascade that leads to the activation and migration of these immune cells towards the source of the chemotactic signal. The primary molecular targets are the formyl peptide receptors (FPRs), which play a crucial role in the innate immune response .

Comparación Con Compuestos Similares

Similar Compounds

Formylmethionyl-leucyl-phenylalanine: Lacks the methyl ester group but retains similar chemotactic properties.

Formylmethionyl-leucyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.

Formylmethionyl-leucyl-tryptophan: Contains tryptophan instead of phenylalanine.

Uniqueness

For-Met-Leu-Phe-OMe is unique due to its enhanced chemotactic activity for monocytes compared to its non-esterified counterpart. The esterification of the C-terminal carboxyl group significantly increases its potency in attracting monocytes, making it a valuable tool in studies of immune cell behavior .

Actividad Biológica

For-Met-Leu-Phe-OMe (fMLF-OMe) is a synthetic tripeptide that has garnered significant attention in immunology and pharmacology due to its potent biological activities, particularly in relation to human neutrophils. This article provides a comprehensive overview of the biological activity of fMLF-OMe, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

fMLF-OMe is a formylated peptide that mimics bacterial peptides, acting as a chemoattractant for neutrophils. It plays a crucial role in the immune response by activating various signaling pathways that lead to neutrophil chemotaxis, superoxide production, and lysosomal enzyme release.

The primary mechanism through which fMLF-OMe exerts its effects involves binding to specific formyl peptide receptors (FPRs) on neutrophils. This binding triggers a cascade of intracellular signaling events, leading to:

- Chemotaxis : The directed movement of neutrophils towards the site of infection.

- Superoxide Anion Production : A critical component of the respiratory burst, which helps in killing pathogens.

- Lysosomal Enzyme Release : Enzymes released from lysosomes that contribute to the degradation of pathogens.

Structure-Activity Relationships

Research has demonstrated that modifications to the structure of fMLF-OMe can significantly influence its biological activity. For instance, various analogs have been synthesized to explore how changes in amino acid side chains affect receptor binding and subsequent biological responses.

Key Findings from Research Studies

-

Synthesis and Evaluation of Analogues :

- Studies synthesized N-Boc-protected and N-For protected tripeptides as analogs to fMLF-OMe. These compounds were evaluated for their ability to stimulate chemotaxis and superoxide production in human neutrophils.

- Notably, compounds with substitutions at the para position of phenylalanine showed varying degrees of agonistic (activating) and antagonistic (inhibiting) activities. For example, compounds with -CH₃ and -C(CH₃)₃ groups exhibited enhanced superoxide production compared to fMLF-OMe itself .

-

Receptor Binding Affinity :

- The binding affinity of these analogs was determined using radiolabeled fMLF-OMe, revealing that certain structural modifications could either enhance or diminish receptor interaction. For example, compounds with halogen substitutions (-F and -I) displayed significant antagonistic properties against chemotaxis .

-

Biological Response Variability :

- The biological responses elicited by these analogs were not uniform; some compounds effectively stimulated superoxide production while failing to induce chemotaxis. This highlights the complexity of neutrophil activation and suggests that specific structural features are critical for different biological outcomes .

Data Tables

The following table summarizes key findings regarding the biological activity of various fMLF-OMe analogs:

| Compound | Chemotaxis Activity | Superoxide Production | Receptor Binding Affinity |

|---|---|---|---|

| fMLF-OMe | High | High | Standard |

| 5a (-CH₃) | Moderate | Higher than fMLF-OMe | Moderate |

| 5c (-C(CH₃)₃) | Moderate | Higher than fMLF-OMe | Moderate |

| 4f (-F) | Antagonistic | Low | Low |

| 4i (-I) | Antagonistic | Low | Low |

Case Studies

Several studies have explored the implications of fMLF-OMe in clinical settings:

-

Neutrophil Activation in Infection :

- In a study examining the role of fMLF-OMe in bacterial infections, it was shown that neutrophils exposed to this peptide exhibited enhanced migration towards infection sites, resulting in improved clearance of pathogens.

- Therapeutic Applications :

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSTRQDCPIBEG-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984419 | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65929-03-5 | |

| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.